molecular formula C19H21N3O3 B12069865 H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide . HCl

H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide . HCl

Cat. No.: B12069865
M. Wt: 339.4 g/mol
InChI Key: KIHQBNDANGJYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide · HCl (referred to as Tyr-Tic-NH2 · HCl) is a dipeptide derivative incorporating the rigid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold. Its chemical formula is C₁₉H₂₁N₃O₃ · HCl, with a molecular weight of 375.86 g/mol . This compound is notable for its role in opioid receptor modulation, acting as a δ-opioid receptor (DOR) antagonist with high selectivity over μ-opioid (MOR) and κ-opioid (KOR) receptors . Tyr-Tic-based peptides are among the shortest opioid-active peptides, bridging peptide and alkaloid opioid pharmacology .

Properties

IUPAC Name

2-[2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQBNDANGJYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) for THIQ-Tyr-Cl

The SPPS approach has emerged as a cornerstone for synthesizing THIQ-Tyr-Cl due to its scalability and precision in constructing peptide-heterocycle hybrids. A study by researchers employing HBTU/HOBt-mediated condensation reported yields of 78–89% for THIQ-conjugated dipeptides . The protocol begins with the attachment of Fmoc-Lys(Boc)–OH to 2-chlorotrityl chloride (CTC) resin, forming Fmoc-Lys(Boc)-2-CTC resin 1 (Scheme 1). Deprotection of the Fmoc group using 20% piperidine/DMF yields NH₂-Lys(Boc)-2-CTC resin 2 , which undergoes sequential coupling with tert-butyloxycarbonyl (Boc)-protected amino acids.

Critical to this process is the incorporation of the THIQ moiety. The THIQ-3-carboxylic acid derivative is activated using HBTU/DIPEA and coupled to the resin-bound peptide chain. After iterative deprotection and coupling steps, the final product is cleaved from the resin using a trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) cocktail (80:10:10 v/v), followed by precipitation with diisopropyl ether (DIPE) . Purification via reversed-phase HPLC ensures >95% purity, with mass spectrometry confirming the molecular ion peak at m/z 339.39 .

Friedel-Crafts Cyclization in THIQ Core Formation

The THIQ core, a bicyclic structure central to the compound, is synthesized via intramolecular Friedel-Crafts alkylation. A novel method utilizing benzotriazole as an auxiliary agent enables efficient cyclization under mild conditions . The reaction begins with N,N-bis(benzotriazol-1-ylmethyl)-3-phenylethylamine intermediates, which undergo AlCl₃-catalyzed cyclization at 0–5°C. This approach circumvents challenges associated with electron-deficient aromatic rings, achieving cyclization yields exceeding 85% .

Comparative studies highlight the superiority of benzotriazole-mediated cyclization over traditional acid-catalyzed methods. For instance, AlCl₃-assisted reactions complete within 2 hours, whereas HCl-mediated processes require 12 hours and yield <60% . The resulting THIQ derivatives are characterized by ¹H NMR, with aromatic protons resonating at δ 6.8–7.2 ppm and the benzylic methylene group at δ 3.5–4.0 ppm .

Tosylation-Induced Intramolecular Cyclization

An alternative route involves the tosylation of N,N-dibenzyl-α-aminols, triggering spontaneous cyclization to form 3-substituted THIQ derivatives . For example, treating N,N-dibenzyl-2-(4-methoxyphenyl)ethylamine with tosyl chloride in dichloromethane (DCM) generates a tosylate intermediate, which undergoes intramolecular Friedel-Crafts cyclization at 25°C. This method produces THIQ cores with 3-methoxy substituents in 72% yield, as confirmed by high-resolution mass spectrometry (HRMS) .

Carboxamide Formation and Tyrosine Coupling

The carboxamide linkage between the THIQ core and tyrosine is established via mixed anhydride or active ester methods. A representative procedure involves reacting THIQ-3-carboxylic acid with tyrosine methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After 24 hours at 4°C, the methyl ester is hydrolyzed using LiOH, yielding the free carboxylic acid, which is subsequently converted to the carboxamide via ammonium chloride coupling .

Hydrochloride Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. The compound is dissolved in anhydrous ethyl acetate and treated with HCl gas at 0°C, resulting in precipitation of THIQ-Tyr-Cl. Filtration and washing with cold ether yield a crystalline solid with a melting point of 215–217°C . Purity is assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient), showing a single peak at 8.2 minutes .

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for THIQ-Tyr-Cl synthesis:

MethodYield (%)Time (h)Key ReagentsPurity (%)
SPPS 78–8948HBTU, HOBt, TFA>95
Friedel-Crafts 85–902AlCl₃, benzotriazole90
Tosylation 70–756TsCl, DCM85

SPPS offers the highest purity and scalability but requires specialized resin and prolonged reaction times. Friedel-Crafts cyclization excels in speed and yield, making it ideal for large-scale THIQ core production. Tosylation methods, while efficient for 3-substituted derivatives, lag in overall yield .

Challenges and Optimization Strategies

A recurring challenge is epimerization during peptide coupling, which is mitigated by using HOBt as a racemization suppressor . Additionally, AlCl₃-mediated cyclizations require strict moisture control to prevent hydrolysis, achieved through anhydrous solvent systems and inert atmospheres . Recent advances include microwave-assisted SPPS, reducing coupling times from 2 hours to 15 minutes without compromising yield .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Neuroprotective Properties

    H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide . HCl exhibits neuroprotective effects that make it a candidate for treating neurodegenerative diseases. Research indicates that tetrahydroisoquinoline derivatives can mitigate oxidative stress and inflammation in neuronal cells. These properties are essential in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role in pathogenesis .

    Case Study: Neuroprotection in Animal Models

    A study demonstrated that administration of this compound in mouse models of neurodegeneration resulted in reduced neuronal loss and improved cognitive function. The compound was shown to decrease levels of pro-inflammatory cytokines and enhance antioxidant enzyme activity .

    Opioid Receptor Modulation

    The compound has been identified as a selective modulator of opioid receptors. Specifically, it interacts with the kappa-opioid receptor (KOR), which is implicated in pain regulation and mood disorders. The structural features of this compound allow it to serve as a potent antagonist at KORs while exhibiting minimal side effects associated with traditional opioid therapies .

    Table 1: Binding Affinity of this compound at Opioid Receptors

    Receptor TypeBinding Affinity (nM)
    μ-opioid150
    δ-opioid120
    κ-opioid30

    This table summarizes the binding affinities of the compound at various opioid receptors based on experimental data from receptor binding assays .

    Drug Design and Development

    This compound serves as a valuable scaffold for the development of new drugs targeting various diseases. Its unique structure allows for modifications that can enhance potency and selectivity against specific molecular targets.

    Case Study: Structure-Based Drug Design

    Recent studies have focused on modifying the tetrahydroisoquinoline core to develop selective DDR1 inhibitors for cancer treatment. One derivative demonstrated an IC50 value of 9.4 nM against DDR1 with promising pharmacokinetic properties . This illustrates the potential of this compound as a lead compound in drug discovery.

    Antioxidant and Anti-inflammatory Effects

    The compound also exhibits significant antioxidant and anti-inflammatory properties. These effects are crucial in various pathological conditions where inflammation contributes to disease progression.

    Research Findings

    In vitro studies have shown that this compound reduces reactive oxygen species (ROS) production and inhibits pro-inflammatory pathways in cell cultures exposed to inflammatory stimuli . This highlights its potential application in treating inflammatory diseases.

    Mechanism of Action

      Molecular Targets: Opioid receptors (e.g., μ-opioid, δ-opioid).

      Pathways Involved: Activation of opioid receptors modulates pain perception, neurotransmitter release, and neuronal excitability.

  • Comparison with Similar Compounds

    Comparison with Structurally and Functionally Related Compounds

    Structural Analogues with Opioid Receptor Activity

    Table 1: Pharmacological and Structural Comparison
    Compound Name Molecular Weight (g/mol) Receptor Target Activity Key Structural Features Potency (IC₅₀/AD₅₀) References
    Tyr-Tic-NH₂ · HCl (Target Compound) 375.86 δ-opioid Antagonist L-Tic, Tyr residue, amide linkage δ: 2.1 nM (Ki)
    JDTic 529.50 κ-opioid Antagonist 3R,4R-dimethylpiperidine, hydroxylphenyl AD₅₀: 4.1 mg/kg (s.c.)
    Tyr-D-Tic-NH₂ · HCl 375.86 μ-opioid Agonist D-Tic stereoisomer Non-selective
    (3R)-7-Hydroxy-D-Tic Derivatives (e.g., 19 ) ~550–600 κ-opioid Antagonist Piperidinyl side chain, hydroxyl group KOR Ki: <1 nM
    L-7-Hydroxy-Tic-OH 209.20 N/A Synthetic precursor 7-hydroxy modification, free carboxylic acid N/A
    Key Observations :
    • Stereochemistry : The L-configuration of Tic in Tyr-Tic-NH₂ · HCl confers δ-antagonism, whereas the D-configuration (Tyr-D-Tic-NH₂ · HCl) shifts activity to μ-agonism .
    • Side Chain Modifications : Compounds like JDTic and derivatives of 7-hydroxy-D-Tic (e.g., 19 ) incorporate bulkier side chains (e.g., piperidinyl, bromophenyl) to enhance κ-opioid selectivity and potency .
    • Hydroxylation : Addition of a 7-hydroxy group (e.g., L-7-Hydroxy-Tic-OH) alters solubility and receptor interactions but is primarily used as a synthetic intermediate .

    Functional and Pharmacokinetic Differences

    Table 2: Functional and Pharmacokinetic Profiles
    Compound Name Duration of Action Solubility Oral Bioavailability Stability Applications
    Tyr-Tic-NH₂ · HCl Short DMSO-soluble Low Stable at -20°C Research tool for δ-opioid studies
    JDTic >28 days (s.c.) Limited Moderate Hydrolytically stable Long-acting κ-antagonist in addiction models
    (3R)-7-Hydroxy-D-Tic Derivatives Moderate (hours) Variable Low Sensitive to pH Probe for κ-opioid signaling
    Key Observations :
    • Duration : JDTic exhibits prolonged antagonism (>28 days) due to slow dissociation from κ-receptors, unlike Tyr-Tic-NH₂ · HCl, which has transient effects .
    • Bioavailability : Tyr-Tic-NH₂ · HCl’s low oral bioavailability limits therapeutic use, whereas JDTic shows moderate oral activity (AD₅₀: 27.3 mg/kg) .
    • Stability : Hydroxylated derivatives (e.g., 7-hydroxy-Tic) are prone to oxidation, requiring stabilization via salt formation or storage at low temperatures .
    Key Observations :
    • Coupling Methods : EDC/HOBt is standard for amide bond formation in Tyr-Tic derivatives, ensuring high yields (73–80%) .
    • Chiral Purity : Stereochemical integrity (e.g., 3R vs. 3S) is confirmed via optical rotation ([α]D) and chiral HPLC .

    Biological Activity

    H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

    Chemical Structure and Properties

    H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide . HCl has the molecular formula C19H21N3O3·HCl and a molecular weight of approximately 339.39 g/mol. The compound features a tetrahydroisoquinoline core structure, which is known for its presence in various natural products and pharmaceuticals. The carboxamide group enhances its solubility and reactivity, making it suitable for medicinal applications.

    Neuropharmacological Effects

    Research indicates that this compound exhibits opioid-like effects , suggesting its potential as a therapeutic agent for pain management. It interacts with opioid receptors in the brain, which are critical for mediating pain relief and other physiological responses. Preliminary studies have shown selective binding properties to mu and delta opioid receptors, differentiating it from traditional opioid compounds .

    Anti-inflammatory Properties

    In addition to its neuropharmacological effects, this compound may possess anti-inflammatory properties . Tetrahydroisoquinoline derivatives have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

    Anticancer Activity

    Recent studies have highlighted the compound's anticancer potential . For instance, derivatives of tetrahydroisoquinoline were evaluated for their anti-proliferative activities against cancer cell lines. MTT assays indicated that these compounds could induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are crucial for cell survival . The binding affinities of these compounds to Bcl-2 and Mcl-1 proteins suggest a mechanism for their anticancer effects .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Various structural modifications can influence its receptor binding and pharmacological profile. For example:

    Compound NameStructural FeaturesUnique Aspects
    H-Tyr-L-tetrahydroisoquinolineLacks carboxamide groupMore hydrophobic; potentially different bioactivity
    1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl substitution on nitrogenMay exhibit altered receptor affinity
    L-TyrosineAmino acid precursorFundamental building block for various derivatives

    These modifications can enhance or diminish the compound's biological efficacy and selectivity.

    Case Studies

    Several studies have investigated the biological activity of this compound:

    • Neuropharmacological Study : A study assessed the compound's interaction with opioid receptors using radiolabeled ligand binding assays. Results indicated a strong affinity for mu receptors and moderate affinity for delta receptors.
    • Anticancer Research : A series of tetrahydroisoquinoline derivatives were synthesized and tested against various cancer cell lines. One derivative demonstrated significant anti-proliferative activity with an IC50 value of 5.2 µM against Bcl-2 protein .
    • Anti-inflammatory Investigation : In vitro assays showed that the compound could inhibit pro-inflammatory cytokine production in activated macrophages, suggesting its potential use in treating inflammatory diseases .

    Q & A

    Basic: What are the key physicochemical properties of H-Tyr-L-Tic-NH2·HCl relevant to in vitro assays?

    Answer:
    The compound has a molecular formula of C₁₉H₂₁N₃O₃·HCl and a molecular weight of 375.86 g/mol . It is soluble in DMSO, and stock solutions should be stored at -20°C to maintain stability. Purity is typically >98%, confirmed via HPLC and Certificates of Analysis (COA) . These properties are critical for determining appropriate solvent systems, storage protocols, and dosing accuracy in receptor binding assays.

    Basic: How should researchers prepare stock solutions of H-Tyr-L-Tic-NH2·HCl to ensure stability?

    Answer:

    Stock Solution Preparation : Dissolve the compound in anhydrous DMSO to a concentration of 10–50 mM.

    Aliquoting : Divide into single-use aliquots to avoid freeze-thaw cycles.

    Storage : Store at -20°C in sealed vials under inert gas (e.g., nitrogen) to prevent oxidation.

    Working Solutions : Dilute with assay-compatible buffers immediately before use. Validate stability via LC-MS if stored >24 hours .

    Advanced: What synthetic strategies are effective for generating enantiomerically pure tetrahydroisoquinoline carboxamide derivatives?

    Answer:
    Key methods include:

    • Chiral Resolutions : Use of Boc-protected intermediates (e.g., 7-hydroxy-Boc-D-Tic-OH) to control stereochemistry during coupling reactions .
    • Coupling Reagents : T3P (propylphosphonic anhydride) or DCC/HOBt in THF or CH₃CN, with diisopropylethylamine (DIPEA) as a base .
    • Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces racemization risks in cyclization steps .
      Post-synthesis, confirm enantiopurity via chiral HPLC or X-ray crystallography .

    Advanced: How does the stereochemistry of the Tic residue influence δ-opioid vs. μ-opioid receptor selectivity?

    Answer:

    • L-Tic Derivatives : Act as δ-opioid receptor antagonists (e.g., TIPP H-5776) with high selectivity .
    • D-Tic Derivatives : Exhibit μ-opioid receptor agonism but lower selectivity .
      The Tic scaffold’s rigid conformation restricts peptide backbone flexibility, enabling differential receptor interactions. Computational docking studies and mutagenesis assays are recommended to map critical binding residues .

    Advanced: What analytical techniques are critical for confirming the purity and structure of synthesized H-Tyr-L-Tic-NH2·HCl?

    Answer:

    • NMR Spectroscopy : Assigns proton environments and confirms stereochemistry (e.g., chiral center at C3) .
    • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at 376.35) .
    • HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 220 nm .
    • X-ray Crystallography : Resolves absolute configuration, as demonstrated in related Tic derivatives .

    Basic: What is the significance of the Tyr-Tic motif in opioid peptide research?

    Answer:
    The Tyr-Tic motif represents the smallest peptide-based opioid ligand, bridging alkaloid and peptide pharmacophores. It enables:

    • Receptor Cross-Talk Studies : Dual δ/μ-opioid modulation for pain pathway analysis .
    • Structural Simplification : Facilitates SAR studies by minimizing peptide complexity while retaining activity .
      This motif is foundational for designing biased ligands with reduced side effects (e.g., respiratory depression) .

    Advanced: How can researchers design experiments to resolve contradictory data on in vivo vs. in vitro efficacy?

    Answer:

    Pharmacokinetic Profiling : Measure plasma stability, blood-brain barrier penetration, and metabolite formation (e.g., via LC-MS/MS).

    Receptor Trafficking Assays : Use β-arrestin recruitment assays to assess biased signaling .

    Metabolite Screening : Identify active or inhibitory metabolites using hepatocyte incubation models.

    Species-Specific Receptors : Compare binding affinities across human vs. rodent opioid receptors .

    Advanced: What are the best practices for modifying the Tic scaffold to enhance metabolic stability while retaining receptor affinity?

    Answer:

    • Cycloaddition Strategies : Incorporate constrained rings (e.g., Diels-Alder adducts) to reduce enzymatic degradation .
    • Peptidomimetic Modifications : Replace labile amide bonds with triazoles or ethers .
    • Polar Group Addition : Introduce hydroxyl or carboxylate moieties (e.g., 7-hydroxy-Tic) to improve solubility and reduce hepatic clearance .
      Validate modifications via:
      • Microsomal Stability Assays : Measure half-life in liver microsomes.
      • Plasma Protein Binding : Use equilibrium dialysis to assess free fraction .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.